molecular formula C8H9F2NO B13638181 2-Amino-4-(difluoromethyl)anisole CAS No. 1261676-27-0

2-Amino-4-(difluoromethyl)anisole

Cat. No.: B13638181
CAS No.: 1261676-27-0
M. Wt: 173.16 g/mol
InChI Key: JAGVLUPDWBUOSA-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethyl)anisole is an organic compound characterized by the presence of an amino group, a difluoromethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(difluoromethyl)anisole can be achieved through several methodsThis can be generated using reagents such as chlorodifluoromethane (ClCF2H) in the presence of a base . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation. The use of advanced catalytic systems can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethyl)anisole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted anisoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-(difluoromethyl)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethyl)anisole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group can also influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)anisole
  • 2-Amino-4-(methyl)anisole
  • 2-Amino-4-(chloromethyl)anisole

Uniqueness

2-Amino-4-(difluoromethyl)anisole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable compound for various applications .

Properties

CAS No.

1261676-27-0

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

5-(difluoromethyl)-2-methoxyaniline

InChI

InChI=1S/C8H9F2NO/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8H,11H2,1H3

InChI Key

JAGVLUPDWBUOSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)N

Origin of Product

United States

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